![molecular formula C26H18O2S3 B10877851 Bis[4-(benzoylthio)phenyl] sulfide](/img/structure/B10877851.png)
Bis[4-(benzoylthio)phenyl] sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(benzoylthio)phenyl] sulfide: is an organic compound characterized by the presence of two benzoylthio groups attached to a central sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(benzoylthio)phenyl] sulfide typically involves the reaction of 4-mercaptobenzophenone with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2C13H10OS+SCl2→C26H18O2S3+2HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis[4-(benzoylthio)phenyl] sulfide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can yield thiols or other reduced sulfur-containing species.
Substitution: The benzoylthio groups can participate in substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Bis[4-(benzoylthio)phenyl] sulfide is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine: In biological research, this compound can be used to study the effects of sulfur-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in polymer chemistry and materials science.
Mécanisme D'action
The mechanism of action of Bis[4-(benzoylthio)phenyl] sulfide involves its interaction with various molecular targets. The benzoylthio groups can participate in nucleophilic or electrophilic reactions, depending on the conditions. The central sulfur atom can also undergo oxidation or reduction, leading to different chemical species that can interact with biological or chemical systems.
Comparaison Avec Des Composés Similaires
Bis(4-hydroxyphenyl)sulfide: This compound has hydroxyl groups instead of benzoylthio groups, leading to different reactivity and applications.
Bis(4-methoxyphenyl)sulfide: The presence of methoxy groups alters the electronic properties and reactivity compared to Bis[4-(benzoylthio)phenyl] sulfide.
Bis(4-aminophenyl)sulfide: Amino groups provide different chemical behavior, particularly in terms of nucleophilicity and hydrogen bonding.
Uniqueness: this compound is unique due to the presence of benzoylthio groups, which impart distinct reactivity and potential applications. The combination of aromatic rings and sulfur atoms provides a versatile platform for chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C26H18O2S3 |
|---|---|
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
S-[4-(4-benzoylsulfanylphenyl)sulfanylphenyl] benzenecarbothioate |
InChI |
InChI=1S/C26H18O2S3/c27-25(19-7-3-1-4-8-19)30-23-15-11-21(12-16-23)29-22-13-17-24(18-14-22)31-26(28)20-9-5-2-6-10-20/h1-18H |
Clé InChI |
SYRWONBRNGOILU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)SC3=CC=C(C=C3)SC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dimethyl-1-(3-pyridylmethyl)-1,5,6,7,8,9-hexahydrocyclohepta[B]pyrrolo[3,2-E]pyridin-4-amine](/img/structure/B10877772.png)
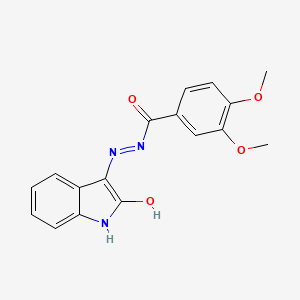
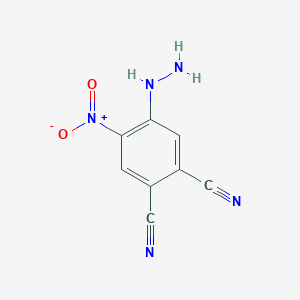
![2-(2,4-Dichlorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10877789.png)
![2-(Benzoylamino)-N~1~-[1-benzyl-2-(isobutylamino)-2-oxoethyl]benzamide](/img/structure/B10877790.png)
![4-Bromo-2-{[4-(3-nitrobenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10877791.png)
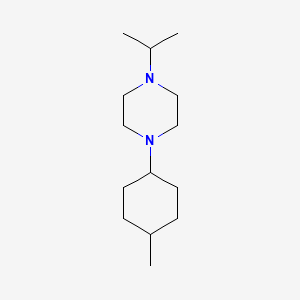
![N-(4-acetylphenyl)-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10877808.png)
![1-(3,4-Dichlorophenyl)-3-[3-(propan-2-yloxy)propyl]urea](/img/structure/B10877821.png)
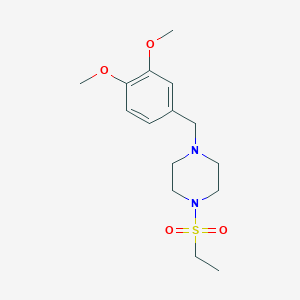

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(propan-2-yl)piperazine](/img/structure/B10877840.png)
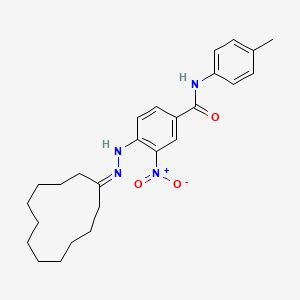
![N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide](/img/structure/B10877844.png)
